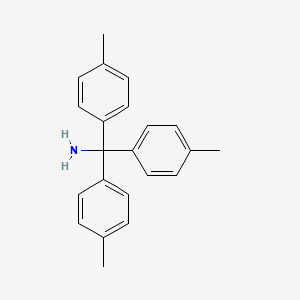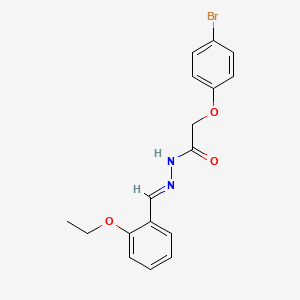
2-(4-Benzyl-1-piperazinyl)-N'-(4-(methylthio)benzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Benzyl-1-piperazinyl)-N’-(4-(methylthio)benzylidene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a benzyl group and an acetohydrazide moiety linked to a benzylidene group with a methylthio substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(4-(methylthio)benzylidene)acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Acetohydrazide Formation: The next step involves the reaction of 4-benzylpiperazine with acetohydrazide under controlled conditions to form the intermediate compound.
Condensation Reaction: The final step involves the condensation of the intermediate with 4-(methylthio)benzaldehyde to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Benzyl-1-piperazinyl)-N’-(4-(methylthio)benzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles; typically carried out in organic solvents under controlled temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the methylthio group.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(4-Benzyl-1-piperazinyl)-N’-(4-(methylthio)benzylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(4-(methylthio)benzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Benzyl-1-piperazinyl)-4-fluorobenzaldehyde
- 2-(4-Benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol dihydrochloride
- 2-(4-Benzyl-1-piperazinyl)-1-(4-bromophenyl)ethanol dihydrochloride
Uniqueness
2-(4-Benzyl-1-piperazinyl)-N’-(4-(methylthio)benzylidene)acetohydrazide is unique due to the presence of the methylthio group and the acetohydrazide moiety, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject of study in various research fields.
Propiedades
Fórmula molecular |
C21H26N4OS |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H26N4OS/c1-27-20-9-7-18(8-10-20)15-22-23-21(26)17-25-13-11-24(12-14-25)16-19-5-3-2-4-6-19/h2-10,15H,11-14,16-17H2,1H3,(H,23,26)/b22-15+ |
Clave InChI |
AHFXXRQZMQWHST-PXLXIMEGSA-N |
SMILES isomérico |
CSC1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
SMILES canónico |
CSC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977821.png)
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977822.png)
![methyl 2-[[2,2,2-trichloro-1-(hexadecanoylamino)ethyl]carbamothioylamino]benzoate](/img/structure/B11977825.png)
![2-(2-Fluoro-phenylamino)-9-methyl-3-[(E)-phenyliminomethyl]-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11977828.png)

![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977842.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977848.png)

![methyl (2E)-2-(4-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977861.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11977879.png)
![diisopropyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11977884.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B11977886.png)

